cyclohexyl (4-biphenylyloxy)acetate

Description

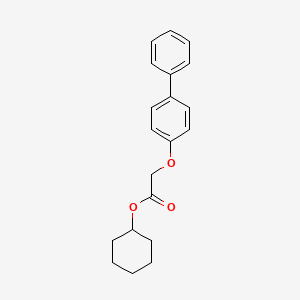

Cyclohexyl (4-biphenylyloxy)acetate is an ester derivative featuring a cyclohexyl group and a 4-biphenylyloxy substituent linked via an acetate moiety.

Properties

IUPAC Name |

cyclohexyl 2-(4-phenylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c21-20(23-19-9-5-2-6-10-19)15-22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHFZFMOXCENSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

(a) Cyclohexyl Acetate (CAS 622-45-7)

- Molecular Formula : C₈H₁₄O₂ (corrected based on esterification logic; lists C₈H₈O₂, likely a typo).

- Physical Properties : Colorless liquid with a sweet, floral aroma; UN 2243 .

- Applications : Used in organic synthesis, catalyzed by bismuth compounds (e.g., Bi₂SiO₅/TiO₂ for epoxidation) and lead tetraacetate for oxidizing glycols .

(b) Methyl 2-(4-{[6-(Benzyloxy)hexyl]oxy}phenyl)acetate (4d; ZHAWOC5946)

- Structure : Features a benzyloxyhexyl chain and phenyl group, differing in substituent complexity compared to the biphenylyloxy group in the target compound.

- Synthesis : Likely involves multi-step esterification, analogous to methods using heterogeneous catalysts .

(c) Ethyl 2-[N′-(4-Bromobenzoyl)hydrazino]-4-oxopentanoate (77l)

- Reactivity : Contains hydrazine and bromobenzoyl groups, enabling diverse reactivity in asymmetric C–C bond formation, unlike the ether-linked biphenylyloxy group .

(d) Methyl 2-(4-(4-Hydroxyphenyl)cyclohexylidene)acetate (CAS 701232-66-8)

Physico-Chemical Properties

*Inferred properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.